molecular formula C14H17Cl3N2O3S B375441 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide CAS No. 301358-63-4

2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide

Cat. No.: B375441
CAS No.: 301358-63-4
M. Wt: 399.7g/mol
InChI Key: FGELEFNSTDBNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloromethyl group, and a dioxothiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of phenylacetic acid with trichloroacetyl chloride to form an intermediate, which is then reacted with a dioxothiolan derivative under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-phenyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}acetamide is unique due to the presence of the dioxothiolan ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

301358-63-4

Molecular Formula

C14H17Cl3N2O3S

Molecular Weight

399.7g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]acetamide

InChI

InChI=1S/C14H17Cl3N2O3S/c15-14(16,17)13(18-11-6-7-23(21,22)9-11)19-12(20)8-10-4-2-1-3-5-10/h1-5,11,13,18H,6-9H2,(H,19,20)

InChI Key

FGELEFNSTDBNCT-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Canonical SMILES

C1CS(=O)(=O)CC1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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